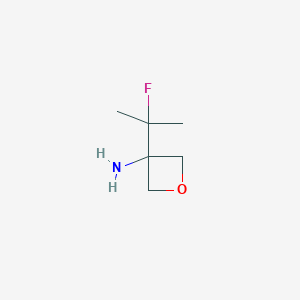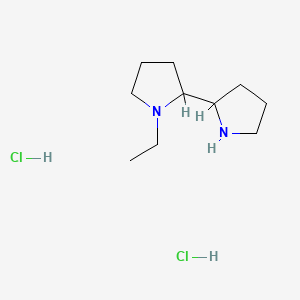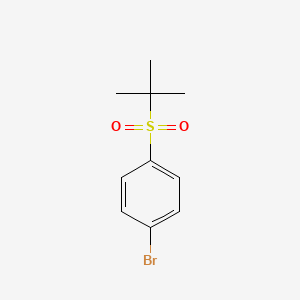![molecular formula C7H10N2O B13459456 [1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: is a chemical compound with the molecular formula C7H10N2O It features a cyclopropyl group attached to a pyrazole ring, with a methanol group linked to the pyrazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques can be envisioned for industrial applications.
化学反应分析
Types of Reactions
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
科学研究应用
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
相似化合物的比较
[1-(1H-pyrazol-1-yl)cyclopropyl]methanol: can be compared with other similar compounds, such as:
[1-(1H-pyrazol-3-yl)cyclopropyl]methanol: This compound has a similar structure but differs in the position of the pyrazole ring attachment.
[1-(1H-pyrazol-4-yl)cyclopropyl]methanol: Another isomer with the pyrazole ring attached at a different position.
The uniqueness of This compound lies in its specific structural configuration, which can influence its reactivity and biological activity compared to its isomers.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
(1-pyrazol-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C7H10N2O/c10-6-7(2-3-7)9-5-1-4-8-9/h1,4-5,10H,2-3,6H2 |
InChI 键 |
JIKPZBSPTHCKRI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)

![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)
![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)

![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)




